molecular formula C16H22F2N2O2 B581236 1-BOC-4-(2,4-difluorobenzyl)piperazine CAS No. 1065586-31-3

1-BOC-4-(2,4-difluorobenzyl)piperazine

Cat. No. B581236
CAS RN: 1065586-31-3
M. Wt: 312.361
InChI Key: TWUOECDWCAUMRQ-UHFFFAOYSA-N
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Description

“1-BOC-4-(2,4-difluorobenzyl)piperazine” is an organic compound with the CAS Number: 1065586-31-3 . Its IUPAC name is tert-butyl 4-(2,4-difluorobenzyl)piperazine-1-carboxylate . The molecular weight of this compound is 312.36 .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecule contains a total of 45 bonds. There are 23 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 tertiary amine (aliphatic) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 312.36 . It contains 22 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 2 Fluorine atoms .

Scientific Research Applications

Chemical Properties and General Applications

“1-BOC-4-(2,4-difluorobenzyl)piperazine” is a chemical compound with the CAS Number: 1065586-31-3 . It has a molecular weight of 312.36 and a molecular formula of C16H22F2N2O2 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Building Block in Chemical Synthesis

This compound serves as a building block in chemical synthesis . It can be used in the preparation of various complex molecules for research and development purposes.

Preparation of Melanocortin-4 Receptor Antagonists

One specific application of “1-BOC-4-(2,4-difluorobenzyl)piperazine” is in the preparation of melanocortin-4 receptor antagonists . These antagonists are used in research related to various physiological functions including food intake, sexual function, and energy homeostasis.

Anticancer Activity

Similar compounds, such as 1-Boc-4-(2-chloroethyl)piperazine, have been used in the synthesis of nitrogen mustard benzaldehyde, and pyrrole anticancer activity to bel-7404 liver cancer cells . While this is not a direct application of “1-BOC-4-(2,4-difluorobenzyl)piperazine”, it suggests potential uses in cancer research.

Safety and Hazards

The compound should be stored in a refrigerated environment . For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

While there is limited information on the specific future directions of “1-BOC-4-(2,4-difluorobenzyl)piperazine”, piperazine derivatives are important organic intermediates that can be used in agrochemical, pharmaceutical, and dyestuff industries .

properties

IUPAC Name

tert-butyl 4-[(2,4-difluorophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17)10-14(12)18/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUOECDWCAUMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-BOC-4-(2,4-difluorobenzyl)piperazine

Synthesis routes and methods

Procedure details

A mixture of 2,4-difluorobenzaldehyde (3.0 g, 21.1 mmol) and t-butyl piperazine-1-carboxylate (4.3 g, 23.1 mmol) in 30 mL of dry DCM is stirred for 2 h at RT, and NaHB(OAc)3 (6.7 g, 31.6 mmol) is added in portions with stirring. After the addition, the reaction mixture is stirred further overnight at RT. Water is added and the resulting mixture is extracted twice with DCM. The organic layer is dried over anhydrous MgSO4, filtered and concentrated in vacuo to obtain t-butyl 4-(2,4-difluorobenzyl)piperazine-1-carboxylate as a colorless oil: 1H NMR (CDCl3, 400 MHz) δ 1.46 (s, 9H), 2.40 (m, 4H), 3.42 (m, 4H), 3.54 (s, 2H), 6.78 (dt, 1H, J=10.0 Hz and 2.4 Hz), 6.85 (dt, 1H, J=8.4 Hz and 2.4 Hz), 7.33 (dd, 1H, J=15.2 Hz and 8.0 Hz).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaHB(OAc)3
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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